molecular formula C23H23N3O4S2 B2776878 N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851782-02-0

N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2776878
CAS No.: 851782-02-0
M. Wt: 469.57
InChI Key: KJUGANDZSHNYOV-UHFFFAOYSA-N
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Description

N-{4-[1-(Benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a benzenesulfonamide derivative featuring a dihydropyrazole core substituted with phenyl and ethanesulfonamide groups. Its synthesis typically involves cyclocondensation reactions to form the pyrazoline ring, followed by sulfonylation, with structural confirmation via spectroscopic methods such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS . The dual sulfonamide groups in its structure may enhance binding affinity to biological targets while influencing pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-2-31(27,28)25-20-15-13-18(14-16-20)22-17-23(19-9-5-3-6-10-19)26(24-22)32(29,30)21-11-7-4-8-12-21/h3-16,23,25H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUGANDZSHNYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with a suitable hydrazine derivative to form the dihydropyrazole core. This intermediate is then further reacted with a phenyl-substituted ethanesulfonamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is its potential as a non-steroidal anti-inflammatory drug (NSAID). Compounds with similar structural features have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The mechanism involves blocking the synthesis of prostaglandins, thereby reducing inflammation and pain .

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. The structural motifs present in this compound may contribute to its efficacy against viral infections by interfering with viral replication mechanisms. Studies have highlighted the importance of such compounds in developing therapeutic agents for viral diseases .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which is crucial for various physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema .

Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable scaffold for SAR studies aimed at optimizing potency and selectivity of new drug candidates. By modifying different substituents on the pyrazole ring and sulfonamide group, researchers can explore variations that enhance biological activity or reduce side effects .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. For instance, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability due to its sulfonamide functionality .

Catalytic Applications

The compound's ability to coordinate with metal ions makes it a candidate for catalytic applications in organic synthesis. Its structure could facilitate reactions such as cross-coupling or oxidation processes, which are vital in producing complex organic molecules .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory ActivityDemonstrated significant COX inhibition leading to reduced inflammation in animal models .
Study 2Antiviral PotentialShowed effectiveness against specific viral strains by disrupting replication cycles .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase with potential therapeutic implications .
Study 4Material PropertiesEnhanced mechanical properties when incorporated into polymer composites .

Mechanism of Action

The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from degrading extracellular matrix proteins. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic activity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C${23}$H${23}$N$3$O$4$S$_2$ 469.57 Benzenesulfonyl, Ethanesulfonamide 3.2 (est.)
: Compound 1 C${21}$H${19}$N$3$O$3$S 393.46 4-Hydroxyphenyl, Aryl 2.8
: Chloro/fluoro analogue C${21}$H${19}$ClFN$3$O$4$S$_2$ 528.03 3-Cl, 2-F, Ethanesulfonamide 4.1
: Imine derivative C${22}$H${18}$N$4$O$2$S 402.47 Substituted phenyl, imine 3.5

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

Overview

N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a sulfonamide group which is known for its diverse biological effects, including antibacterial, antiviral, and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 5-phenyl-4,5-dihydro-1H-pyrazole with benzenesulfonyl chloride. The resulting compound has a complex structure characterized by multiple functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antileishmanial Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antileishmanial activity. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against Leishmania spp., suggesting potential therapeutic applications in treating leishmaniasis .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50 (µM) against L. amazonensisIC50 (µM) against L. infantum
3a0.0700.059
3b0.0720.065

Cardiovascular Effects

Studies have explored the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The biological activity of these compounds can lead to changes in perfusion pressure and coronary resistance, indicating potential implications for cardiovascular health .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased
2-Hydrazinocarbonyl-benzenesulfonamide0.001Decreased
4-(2-Aminoethyl)-benzenesulfonamide0.001Significant Decrease

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors related to various signaling pathways.

This multifaceted mechanism underlies its diverse biological effects.

Study on Antimicrobial Activity

A study published in MDPI evaluated a series of pyrazole derivatives for their antimicrobial properties against different pathogens. The findings indicated that compounds with similar structures to this compound exhibited promising antibacterial activity, supporting further investigation into their therapeutic potential .

Cardiovascular Study

Research assessing the impact of sulfonamide derivatives on isolated rat hearts revealed that certain compounds significantly reduced perfusion pressure compared to controls. This suggests a potential application in managing cardiovascular conditions through modulation of vascular resistance .

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Methodological Answer:
The synthesis typically involves:

Cyclocondensation : Formation of the pyrazoline ring via reaction of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions .

Sulfonylation : Introduction of the benzenesulfonyl and ethanesulfonamide groups using sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Characterization : Confirmation via 1H^1 \text{H}/13C^{13} \text{C} NMR (peaks at δ 7.2–8.1 ppm for aromatic protons), HRMS (m/z ≈ 495 [M+H]+^+), and FTIR (S=O stretching at 1150–1350 cm1^{-1}) .

Advanced: How can microwave-assisted synthesis improve yield and selectivity?

Methodological Answer:
Microwave irradiation enhances reaction kinetics by providing uniform heating. Key parameters:

  • Power : 150–300 W to avoid decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve dielectric heating.
  • Time : Reduced from 12 hours (conventional) to 30–60 minutes.
    Monitor progress via HPLC (C18 column, acetonitrile/water gradient) to optimize intermediate formation. Yields >85% are achievable with reduced side products .

Basic: What spectroscopic techniques validate structural integrity?

Methodological Answer:

  • NMR : Aromatic protons (δ 7.3–8.0 ppm), pyrazoline CH2_2 (δ 3.1–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • HRMS : Exact mass matching calculated [M+H]+^+ (e.g., 495.1123 for C24_{24}H23_{23}N3_3O4_4S2_2) .
  • X-ray crystallography : SHELXL refinement confirms dihedral angles between aromatic rings (e.g., 45–60°) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

Reproducibility : Standardize assay conditions (pH 7.4, 25°C) and enzyme sources (e.g., human vs. bovine carbonic anhydrase) .

Control experiments : Test for nonspecific binding using inactive analogs.

In silico docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., Zn2+^{2+} coordination in carbonic anhydrase) .

Data normalization : Express IC50_{50} values relative to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Advanced: What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

  • Crystal twinning : Use SHELXE to deconvolute overlapping reflections; apply TWINLAW for matrix refinement .
  • Disorder : Resolve using PART instructions in SHELXL and anisotropic displacement parameters .
  • Low-resolution data : Apply DEN restraints in SHELXL to improve model accuracy for data with Rmerge>0.1R_{\text{merge}} > 0.1 .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent variation : Synthesize analogs with halogens (F, Cl) at the phenyl ring or methyl groups on the pyrazoline to assess steric/electronic effects .

Biological testing : Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay (λ = 412 nm for thiocholine detection) .

Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate Hammett σ values with inhibitory potency .

Basic: Which in vitro assays evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition :
    • Carbonic anhydrase: Stopped-flow CO2_2 hydration assay (pH 7.4) .
    • Acetylcholinesterase: Ellman’s method with DTNB .
  • Cytotoxicity : MTT assay (IC50_{50} determination in cancer cell lines like MCF-7) .

Advanced: How to address discrepancies in DFT-predicted vs. experimental reactivity?

Methodological Answer:

Basis set optimization : Compare 6-31G* vs. cc-pVTZ results to identify electron density discrepancies .

Solvent effects : Include PCM models (e.g., water) in Gaussian calculations to mimic experimental conditions .

Experimental validation : Use cyclic voltammetry to measure redox potentials (e.g., E1/2_{1/2} for sulfonamide oxidation) .

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